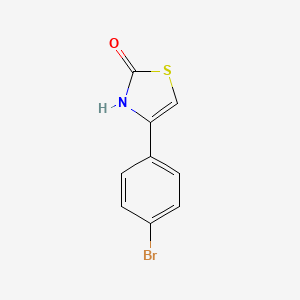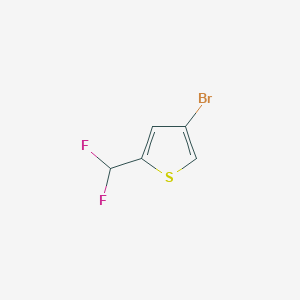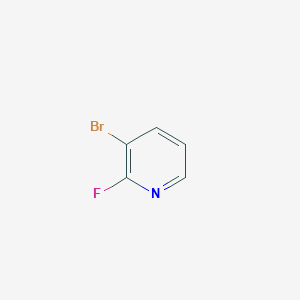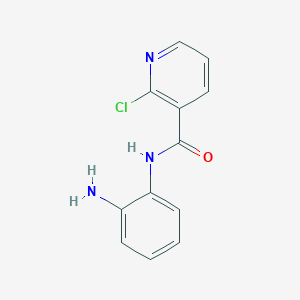
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, the products formed, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Applications De Recherche Scientifique
Synthesis of Quinoline Derivatives
This compound serves as a valuable building block in the synthesis of quinoline derivatives, which are prominent in medicinal chemistry. Researchers have utilized it to create ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, a key intermediate for synthesizing fused quinoline or bisquinoline systems . These quinoline derivatives have potential applications in drug development, particularly as antimalarial and anticancer agents.
Radical Bromination Reactions
The compound is used in radical bromination reactions facilitated by visible light. This method represents an improvement over traditional bromination techniques, offering a more efficient and higher-yielding approach to synthesizing brominated compounds . Such advancements in bromination reactions are crucial for developing new pharmaceuticals and agrochemicals.
Block Copolymer Synthesis
In polymer science, 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is used to synthesize block copolymers via reversible addition-fragmentation chain transfer (RAFT) and free-radical polymerization (FRP) techniques . Block copolymers have diverse applications, including drug delivery systems, nanotechnology, and materials science.
Polymerization Initiator
The compound acts as a polymerization initiator, particularly in the synthesis of poly(methyl methacrylate) (PMMA) block copolymers . PMMA finds extensive use in biomedical devices, as a bone cement, and in contact lenses, highlighting the significance of this application.
Organic Synthesis
It is a versatile reagent in organic synthesis, enabling the creation of complex molecules through various chemical transformations. Its role in the synthesis of diethers via the Williamson reaction is one such example . These diethers can be further functionalized to produce a wide range of organic compounds.
Electrochemical Bromination
The compound is also involved in electrochemical bromination processes. This technique is advantageous for its selectivity and control over the bromination reaction, which is essential for synthesizing compounds with precise bromine placement .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4H,2,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRNTKFXSFDJCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383513 |
Source


|
| Record name | 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
CAS RN |
499770-96-6 |
Source


|
| Record name | 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)










